Divinylphenylphosphine (CAS 26681-88-9) is a highly reactive, bifunctional tertiary phosphine characterized by a central phosphorus atom bonded to one phenyl group and two polymerizable vinyl groups. In its standard state, it is a liquid with a boiling point of 55 °C at 0.05 mmHg and a density of 0.979 g/mL . From a procurement perspective, this compound serves two distinct but critical industrial and laboratory functions: it acts as a high-efficiency cross-linking monomer for advanced phosphorus-containing polymers and hydrogels, and it functions as an essential core building block for the synthesis of complex, multidentate triphosphine ligands via radical-mediated double hydrophosphination [1]. Its dual vinyl functionality distinguishes it from standard mono-vinyl or non-vinyl phosphines, making it a specialized precursor for materials requiring structural rigidity, thermal stability, or multi-site metal coordination [2].
Substituting divinylphenylphosphine with its closest commercial analog, diphenylvinylphosphine (DPVP), fundamentally alters both polymer architecture and ligand synthesis outcomes. Because DPVP possesses only a single vinyl group, it functions strictly as a linear chain extender or chain terminator in polymerization reactions, whereas divinylphenylphosphine acts as a multidimensional cross-linking agent capable of forming robust thermosets and branched networks [1]. In ligand synthesis, attempting to use DPVP fails to produce the tridentate [Ar2PCH2CH2]2PPh scaffolds required for advanced homogeneous catalysis, as it lacks the second reactive alkene site necessary for double radical addition [2]. Furthermore, in multimetallic cluster chemistry, DPVP typically binds terminally to a single metal center, whereas divinylphenylphosphine can bridge up to three metal atoms simultaneously via its phosphorus and dual alkene moieties, providing superior structural stabilization [3].
In the synthesis of dimensionally stable polymers and long-chain branched EPDM elastomers, divinylphenylphosphine serves as a highly effective multifunctional cross-linking monomer. When incorporated at low concentrations (0.1 wt% to 4.0 wt% in EPDM, or 0.08 to 4.0 Mol% in hydrogels), its two reactive vinyl groups enable the formation of complex 3D networks[1]. In contrast, the baseline comparator diphenylvinylphosphine (DPVP), possessing only one vinyl group, cannot form cross-links and acts only as a pendant group or chain terminator. The use of divinylphenylphosphine directly increases the Mooney viscosity and dimensional stability of the resulting polymer matrix [2].
| Evidence Dimension | Polymer network architecture |
| Target Compound Data | Divinylphenylphosphine (0.1–4.0 wt%): Forms 3D cross-linked networks and long-chain branches |
| Comparator Or Baseline | Diphenylvinylphosphine: Restricted to linear chain extension or termination |
| Quantified Difference | Enables multidimensional cross-linking vs. zero cross-linking capability |
| Conditions | Radical or transition-metal catalyzed copolymerization (e.g., EPDM or polycycloolefins) |
Procurement of the divinyl variant is mandatory for manufacturing thermosets, branched elastomers, or dimensionally stable hydrogels where mono-vinyl analogs would cause structural failure.
Divinylphenylphosphine is the preferred core precursor for synthesizing sterically encumbered triphosphine ligands (e.g., [Ar2PCH2CH2]2PPh) used in molybdenum-catalyzed CO2-ethylene coupling. Through radical-catalyzed double hydrophosphination with diarylphosphines (e.g., (4-CF3C6H5)2PH), divinylphenylphosphine yields the target tridentate ligand in a single step, with subsequent MoCl3 complexation yields reaching 75% to 90%[1]. A mono-vinyl comparator like DPVP can only form bidentate ligands under identical conditions. The dual vinyl functionality allows for symmetric or asymmetric functionalization, drastically reducing the synthetic steps required to build complex tripodal architectures [1].
| Evidence Dimension | Maximum achievable ligand denticity via single-step radical addition |
| Target Compound Data | Divinylphenylphosphine: Yields tridentate (triphosphine) ligands |
| Comparator Or Baseline | Diphenylvinylphosphine (DPVP): Yields bidentate (diphosphine) ligands |
| Quantified Difference | Addition of one extra phosphine donor arm per core molecule |
| Conditions | AIBN-catalyzed radical hydrophosphination at 88 °C |
Buyers synthesizing advanced multidentate ligands for homogeneous catalysis must select the divinyl core to achieve the required tripodal coordination geometry.
In the stabilization of transition metal clusters, the denticity and bridging capacity of the phosphine ligand dictate cluster integrity. Studies on tetranuclear ruthenium clusters (Ru4(µ-H)4(CO)12) demonstrate that while diphenylvinylphosphine (DPVP) binds terminally to a single ruthenium atom via phosphorus, divinylphenylphosphine can interact with up to three metal centers simultaneously. Specifically, the divinylphenylphosphine ligand can σ-bind to two Ru atoms through the P and C atoms, and π-bind to a third Ru atom through its unreacted double bond [1]. This multi-site coordination provides enhanced structural rigidity to the cluster core compared to the terminal binding of the mono-vinyl comparator[1].
| Evidence Dimension | Maximum metal centers coordinated per ligand molecule |
| Target Compound Data | Divinylphenylphosphine: Up to 3 metal centers (σ- and π-binding) |
| Comparator Or Baseline | Diphenylvinylphosphine: 1 metal center (terminal P-binding) |
| Quantified Difference | 3-fold increase in metal coordination sites per ligand |
| Conditions | Thermolysis with Ru4(µ-H)4(CO)12 clusters |
For researchers designing robust multimetallic catalysts, the divinyl compound offers critical bridging capabilities that prevent cluster degradation during high-temperature catalysis.
Divinylphenylphosphine is the optimal starting material for the rapid, single-step synthesis of triphosphine (tridentate) ligands via radical hydrophosphination. These ligands are heavily utilized in developing zerovalent molybdenum and ruthenium complexes for advanced catalytic processes, such as the reductive functionalization of CO2 with ethylene [1].
Due to its dual polymerizable vinyl groups, this compound is procured as a specialized cross-linking monomer. It is incorporated into long-chain branched EPDM rubbers, polycycloolefins, and water-swellable hydrogel microspheres at low molar percentages (0.1–4.0%) to dramatically improve dimensional stability, modulus, and thermal resistance[REFS-2, REFS-3].
In the design of transition metal clusters (e.g., Ru, Os, Pt), divinylphenylphosphine is utilized for its ability to bridge multiple metal centers. Its capacity to simultaneously utilize phosphorus σ-donation and alkene π-coordination makes it highly valuable for stabilizing complex catalytic frameworks that would otherwise dissociate under thermal stress [4].